3-Ethylpiperidine-3-carbonitrile hydrochloride
Description
3-Ethylpiperidine-3-carbonitrile hydrochloride is a piperidine derivative characterized by an ethyl group and a nitrile moiety at the 3-position of the piperidine ring, with a hydrochloride salt form enhancing its stability and solubility. This compound is of interest in medicinal chemistry and drug development due to its structural features, which are conducive to interactions with biological targets such as enzymes or receptors.
Properties
IUPAC Name |
3-ethylpiperidine-3-carbonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2.ClH/c1-2-8(6-9)4-3-5-10-7-8;/h10H,2-5,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZUYFOHDDVFGRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCCNC1)C#N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1205750-24-8 | |
| Record name | 3-Piperidinecarbonitrile, 3-ethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1205750-24-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Biological Activity
3-Ethylpiperidine-3-carbonitrile hydrochloride is a piperidine derivative with the molecular formula and a molecular weight of approximately 174.67 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer therapy and neurological disorders.
Anticancer Properties
Research has indicated that piperidine derivatives, including this compound, exhibit notable anticancer activities. A study highlighted the effectiveness of piperidine-based compounds in inducing apoptosis in various cancer cell lines. For instance, derivatives demonstrated cytotoxicity against hypopharyngeal tumor cells, showing enhanced efficacy compared to traditional chemotherapeutics like bleomycin . The structural characteristics of these compounds, such as the presence of a nitrogen atom in the piperidine ring, are believed to play a critical role in their interaction with biological targets.
Neuropharmacological Effects
Piperidine derivatives have also been investigated for their neuropharmacological properties. The compound has been associated with modulating neurotransmitter systems, which could be beneficial in treating conditions like Alzheimer's disease. Recent studies indicated that certain piperidine derivatives possess dual cholinesterase inhibition and antioxidant effects, making them potential candidates for cognitive enhancement therapies .
The mechanisms by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression and neurodegeneration.
- Receptor Modulation : Interaction with neurotransmitter receptors could lead to altered signaling pathways that affect cell proliferation and survival.
Case Studies and Experimental Data
Several studies have evaluated the biological activity of piperidine derivatives through various assays:
- Cytotoxicity Assays : Compounds were tested against different cancer cell lines, with IC50 values indicating their potency. For example, some derivatives showed IC50 values below 1000 nM against ACC1 and ACC2 enzymes, suggesting significant anticancer potential .
- Apoptosis Induction : Experimental results demonstrated that certain piperidine derivatives could induce apoptosis in cancer cells through mitochondrial pathways, thereby reducing tumor growth .
- Neuroprotective Effects : In models simulating neurodegenerative diseases, compounds exhibited protective effects against oxidative stress and neuroinflammation, highlighting their potential in treating Alzheimer's disease .
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations: Ethyl vs. Methyl and Propyl Groups
- Synthesis involves Boc deprotection with HCl/Et₂O .
- 3-Propylpiperidine-3-carboxylic acid hydrochloride (CAS 1332529-30-2): Features a propyl group and a carboxylic acid instead of a nitrile. The carboxylic acid introduces hydrogen-bonding capacity, contrasting with the nitrile’s electron-withdrawing properties .
Functional Group Comparisons: Nitrile vs. Ester or Carboxylic Acid
- Ethyl 4-piperidone-3-carboxylate hydrochloride (CAS 4644-61-5): Contains a ketone and ester group. The carbonyl groups increase polarity (mp: 172–175°C) compared to the nitrile, affecting solubility and reactivity .
- Ethyl 3-piperidinecarboxylate hydrochloride (CAS 4842-86-8): An ester analog (C₈H₁₅NO₂·HCl, MW 193.67) lacking the nitrile. Esters are prone to hydrolysis, whereas nitriles offer stability under acidic conditions .
- Piperidine-3-carbonitrile hydrochloride (CAS 1199773-75-5): Missing the ethyl group, this compound (similarity score 0.88 to the target) demonstrates the role of alkyl substituents in modulating lipophilicity and steric effects .
Complex Derivatives with Additional Substituents
- Ethyl 3-(4-methoxybenzyl)piperidine-3-carboxylate hydrochloride (CAS 176524-06-4): Incorporates a 4-methoxybenzyl group (C₁₆H₂₄ClNO₃, MW 313.82).
Data Tables: Key Properties of Comparable Compounds
Preparation Methods
Synthesis of N-Benzyl-3-pyridine ethyl acetate ammonium chloride (Intermediate III)
- Reactants: 3-pyridine ethyl acetate and benzyl chloride.
- Solvent: Acetonitrile (8–10 volumes relative to 3-pyridine ethyl acetate).
- Conditions: Room temperature for dropwise addition of benzyl chloride; then reflux at 80–90°C for 10–16 hours.
- Work-up: Removal of solvent by rotary evaporation; washing with ether to remove residual benzyl chloride; vacuum drying.
- Yield: Approximately 95%.
- Notes: The product is a yellow solid, purified by washing and drying.
Catalytic Hydrogenation to Ethyl 3-piperidine acetate (Intermediate IV)
- Substrate: N-Benzyl-3-pyridine ethyl acetate ammonium chloride (III).
- Catalyst: 5% Palladium on carbon (Pd/C), 0.1 molar equivalent relative to substrate.
- Solvent: Ethanol (5–10 volumes).
- Conditions: Hydrogen atmosphere at 10–30 atm, 40 ± 5°C, 9–12 hours.
- Work-up: Filtration to remove catalyst, washing with ethanol; neutralization with 2–4 M sodium carbonate to pH 9–10; extraction with ethyl acetate; drying over anhydrous sodium sulfate; solvent removal.
- Yield: Nearly quantitative (100% reported).
- Notes: The hydrogenation reduces the pyridine ring to piperidine, yielding a yellow oily product.
Formation of 3-Ethylpiperidine-3-carbonitrile (Functional Group Modification)
- While the detailed nitrile introduction step is less explicitly described in the patents reviewed, it generally involves nucleophilic substitution or cyanation reactions on the piperidine ring or its precursors.
- Common approaches include:
- Reaction of piperidine derivatives with cyanide sources (e.g., sodium cyanide or cyanogen bromide).
- Use of appropriate protecting groups to direct substitution at the 3-position.
- Reaction conditions typically require controlled temperature and inert atmosphere to avoid side reactions.
Formation of Hydrochloride Salt
- Procedure: Dissolution of the 3-ethylpiperidine-3-carbonitrile in anhydrous ether.
- Hydrochloride Formation: Introduction of dry hydrogen chloride gas under ice bath conditions for 2 hours.
- Outcome: Precipitation of white solid hydrochloride salt.
- Yield: Quantitative (100% reported).
- Notes: The hydrochloride salt form improves compound stability and facilitates storage and handling.
Comparative Analysis of Catalytic Hydrogenation Methods
| Catalyst System | Pressure (atm) | Temperature (°C) | Yield (%) | Comments |
|---|---|---|---|---|
| 5% Pd/C | 10–30 | 40 ± 5 | ~100 | Industrially favorable; easy catalyst recovery |
| 5% Rh/Al2O3 (Patent WO) | 60 | 60 | Not specified | Expensive catalyst; difficult to recycle |
| PtO2 with Microwave | 120 | 80 | Not specified | Expensive catalyst; microwave not scalable |
- The Pd/C catalytic system is preferred for industrial production due to lower cost, milder conditions, and simpler recovery compared to precious metal catalysts like Rh and Pt.
Data Table: Summary of Key Reaction Parameters and Yields
| Step | Reactants/Intermediates | Catalyst/Conditions | Solvent | Yield (%) | Product Form |
|---|---|---|---|---|---|
| Alkylation (III synthesis) | 3-pyridine ethyl acetate + benzyl chloride | Reflux 80–90°C, 10–16 h | Acetonitrile | 95 | Yellow solid |
| Hydrogenation (IV synthesis) | Compound (III) + H2 | 5% Pd/C, 20 atm, 40 ± 5°C, 10 h | Ethanol | ~100 | Yellow oil |
| Hydrochloride salt formation | (R)-3-piperidine ethyl acetate | Dry HCl gas, ice bath, 2 h | Diethyl ether | 100 | White solid (hydrochloride salt) |
Research Findings and Industrial Considerations
- The use of 5% Pd/C catalyst under moderate hydrogen pressure and temperature conditions is a significant improvement over previous methods employing expensive Rh or Pt catalysts, which are less practical for large-scale production due to cost and recycling difficulties.
- The multi-step synthesis allows for high selectivity and yields, with simple purification steps such as solvent evaporation, washing, and filtration.
- Formation of the hydrochloride salt enhances compound stability, which is critical for storage and downstream applications.
- The method avoids harsh reagents and extreme conditions, aligning with green chemistry principles and industrial safety standards.
Q & A
Q. What are the common synthetic routes for preparing 3-Ethylpiperidine-3-carbonitrile hydrochloride, and what are critical reaction parameters?
- Methodological Answer : Synthesis typically involves cyclization and functionalization of piperidine precursors. For example, analogous compounds like piperidine-3-carbonitrile hydrochloride are synthesized via nucleophilic substitution or cyano-group introduction using reagents like cyanogen bromide . Key parameters include:
- Reaction temperature : Controlled heating (e.g., 60–80°C) to avoid side reactions.
- pH adjustment : Hydrochloric acid is often used for salt formation .
- Purification : Recrystallization from ethanol/water mixtures to isolate the hydrochloride salt .
- Data Reference : Ethyl 4-piperidone-3-carboxylate hydrochloride synthesis (mp: 172–175°C) highlights the importance of stoichiometric acid use for salt stability .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm substituent positions and ring conformation. For example, piperidine derivatives show characteristic δ 2.5–3.5 ppm signals for protons adjacent to the nitrile group .
- HPLC : Purity assessment (≥98%) using C18 columns with UV detection at 210–230 nm, as seen in impurity profiling of related pharmaceuticals .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] for CHNCl requires m/z 199.09) .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles, as hydrochloride salts can cause irritation .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .
- Waste Management : Segregate acidic waste and neutralize before disposal, following protocols for arylcyclohexylamine derivatives .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize impurities like de-ethylated byproducts?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity and reduce side reactions .
- Catalyst Use : Tertiary amines (e.g., triethylamine) can stabilize intermediates and suppress hydrolysis .
- Monitoring : In-process HPLC tracking of intermediates (e.g., ethylpiperidine precursors) ensures timely quenching .
Q. What are the stability profiles of this compound under varying storage conditions?
- Methodological Answer :
- Temperature : Store at –20°C in airtight containers to prevent hygroscopic degradation, as recommended for structurally similar 3-methyl PCP hydrochloride .
- Light Exposure : Amber vials are critical; UV exposure can cleave the nitrile group in piperidine derivatives .
- Long-Term Stability : Periodic FT-IR analysis (e.g., monitoring C≡N stretch at ~2200 cm) confirms integrity over ≥5 years .
Q. How can structural isomers (e.g., 3- vs. 4-substituted piperidines) be resolved during synthesis?
- Methodological Answer :
- Chromatographic Separation : Use chiral columns (e.g., Chiralpak IA) with hexane/isopropanol gradients, as applied to trihexyphenidyl analogs .
- Crystallography : Single-crystal X-ray diffraction distinguishes substitution patterns, leveraging heavy-atom derivatives (e.g., brominated analogs) .
Q. How should contradictory spectral data (e.g., NMR splitting patterns) be addressed?
- Methodological Answer :
- Variable Temperature NMR : Resolve dynamic rotational isomerism by acquiring spectra at –40°C to slow ring puckering .
- DFT Calculations : Compare experimental C shifts with computed values (e.g., using Gaussian software) to validate assignments .
Q. What experimental designs are suitable for studying hydrolytic degradation pathways?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
